4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidinone core followed by the introduction of the piperidine ring and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and other advanced technologies to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the piperidine ring can modulate its biological activity. These interactions can lead to various biological effects, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone core, a piperidine ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C15H20F3N2O
- Molecular Weight : 300.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrrolidinone Core : Utilizing tert-butyl and piperidine derivatives.
- Introduction of the Trifluoromethyl Group : Achieved through electrophilic fluorination or using trifluoroacetic anhydride.
- Final Coupling : The carbonyl group is introduced via acylation reactions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu) with a cytotoxicity profile comparable to established chemotherapeutics like bleomycin .
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
FaDu | 15 | Apoptosis induction |
MCF-7 (Breast) | 25 | Cell cycle arrest |
OVCAR-3 (Ovarian) | 30 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. It was found to inhibit the aggregation of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. This action is thought to be mediated through dual inhibition of cholinesterase and beta-secretase enzymes .
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : It acts as a reversible inhibitor for key enzymes involved in cancer and neurodegenerative pathways.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to specific receptors, increasing its pharmacological efficacy.
Case Studies
Several case studies have explored the effects of this compound:
-
Study on Hypopharyngeal Cancer Cells :
- Objective: To evaluate cytotoxic effects.
- Findings: Significant apoptosis was observed at concentrations as low as 15 µM, indicating strong anticancer potential.
-
Neurodegenerative Disease Model :
- Objective: To assess neuroprotective effects.
- Findings: Inhibition of amyloid-beta aggregation was confirmed through ELISA assays, suggesting potential for Alzheimer's treatment.
Properties
IUPAC Name |
4-tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O2/c1-14(2,3)10-8-19-12(21)11(10)13(22)20-6-4-9(5-7-20)15(16,17)18/h9-11H,4-8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMRTEMKKKWHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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